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molecular formula C11H12FNO2Si B8724868 ((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane

((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane

Cat. No. B8724868
M. Wt: 237.30 g/mol
InChI Key: SMRCYJAYINPOKU-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

A solution of 1,2,4,5-tetrazine (0.53 M in dichloromethane) was prepared by the method of H. C. van der Plas et al. (J. Heterocycl. Chem., 1987, 24, 545-548). (2-Fluoro-5-nitrophenylethynyl)trimethylsilane (8.8 g, 37.1 mmol) and 1,4-dioxane were added to a solution of 1,2,4,5-tetrazine (35 ml, 18.6 mmol, 0.53 M in dichloromethane). The dichloromethane was distilled off and the dioxane solution was stirred at reflux for 36 h. The solvent was removed to leave a brown oil. Purification by chromatography (silica gel, 0-1% MeOH/CH2Cl2) gave 4-(2-fluoro-5-nitrophenyl)-5-trimethylsilanylpyridazine as a brown oil: MS (ES+) m/z 292 [M+H]+ and 249 [M−3CH2]+.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]#[C:12][Si:13]([CH3:16])([CH3:15])[CH3:14].[N:17]1[CH:22]=[N:21][N:20]=[CH:19][N:18]=1>O1CCOCC1>[N:17]1[CH:22]=[N:21][N:20]=[CH:19][N:18]=1.[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]1[C:12]([Si:13]([CH3:15])([CH3:14])[CH3:16])=[CH:19][N:18]=[N:17][CH:22]=1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C#C[Si](C)(C)C
Name
Quantity
35 mL
Type
reactant
Smiles
N1=NC=NN=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the dioxane solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The dichloromethane was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to leave a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, 0-1% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1=NC=NN=C1
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C1=CN=NC=C1[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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